Vanadyl sulfate

Descripción general

Descripción

Vanadyl sulfate is a collection of inorganic compounds of vanadium with the chemical formula VOSO₄(H₂O)ₓ, where 0 ≤ x ≤ 6. The pentahydrate form is the most common. This hygroscopic blue solid is one of the most stable and widely used sources of vanadium in laboratories. It features the vanadyl ion, VO²⁺, which is known for its high stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vanadyl sulfate is most commonly synthesized by the reduction of vanadium pentoxide with sulfur dioxide in the presence of sulfuric acid and water. The reaction can be represented as: [ \text{V}_2\text{O}_5 + 7\text{H}_2\text{O} + \text{SO}_2 + \text{H}_2\text{SO}_4 \rightarrow 2[\text{V(O)(H}_2\text{O})_4]\text{SO}_4 ] From aqueous solution, the salt crystallizes as the pentahydrate .

Industrial Production Methods: In industrial settings, highly pure this compound is prepared from sulfate solutions containing impurities of iron and aluminum. This is achieved through solvent extraction using 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester and tri-n-butyl phosphate as phase modifiers. The extraction and stripping conditions are optimized to separate vanadium from iron and aluminum .

Types of Reactions:

Oxidation: In acidic solutions, this compound can be oxidized to form yellow-colored vanadyl (V) derivatives.

Common Reagents and Conditions:

Oxidation: Acidic conditions are typically used for oxidation reactions.

Reduction: Zinc is a common reducing agent used in these reactions.

Major Products:

Oxidation: Vanadyl (V) derivatives.

Reduction: Vanadium (III) and vanadium (II) derivatives.

Aplicaciones Científicas De Investigación

Antidiabetic Effects

Vanadyl sulfate has been extensively studied for its potential antidiabetic properties. Research indicates that it may mimic insulin action, thereby improving glucose metabolism in diabetic models.

- Mechanism of Action : this compound enhances insulin sensitivity by reducing hepatic glucose production and increasing glucose uptake in peripheral tissues. Studies have shown that treatment with this compound can lead to significant reductions in fasting plasma glucose and hemoglobin A1c levels in type 2 diabetes patients .

- Clinical Studies : A study involving 11 type 2 diabetic patients demonstrated that administration of this compound (150 mg/day for 6 weeks) resulted in a reduction of fasting plasma glucose from 194 mg/dL to 155 mg/dL, alongside improvements in insulin sensitivity and lipid profiles .

| Study | Dosage | Duration | Results |

|---|---|---|---|

| Cohen et al. (1995) | 100 mg/day | 3 weeks | Improved hepatic insulin sensitivity |

| Dyer et al. (2014) | 5-10 mg/kg | 30 days | Normalized blood glucose levels in diabetic rats |

| Zarghami et al. (2020) | Varies | 5 weeks | Reduced oxidative stress and inflammation in diabetic rats |

Cellular Proliferation

This compound has also been shown to stimulate the proliferation of pancreatic beta cells, which are crucial for insulin production.

- Research Findings : In a study on streptozotocin-induced diabetic rats, this compound treatment increased the number of insulin-positive beta cells, suggesting a regenerative effect on the pancreas .

Water Treatment

This compound can play a role in environmental remediation, particularly in the treatment of contaminated water.

- Mechanism : It has been shown to facilitate the reduction of vanadium from higher oxidation states to lower ones, which can be beneficial in bioremediation processes involving metal contaminants .

Catalysis

This compound is utilized as a catalyst in various chemical reactions due to its redox properties.

- Application : It is employed in the synthesis of organic compounds and as a catalyst in polymerization reactions, enhancing reaction rates and yields .

Clinical Trials for Diabetes Management

A notable clinical trial examined the long-term effects of this compound on patients with non-insulin-dependent diabetes mellitus (NIDDM). The study found sustained improvements in glycemic control even after treatment cessation, indicating potential long-term benefits of this compound therapy .

Animal Studies on Oxidative Stress

In another study focused on oxidative stress parameters, this compound supplementation significantly reduced markers of oxidative stress and inflammation in the kidneys of diabetic rats, highlighting its protective effects against diabetes-related complications .

Mecanismo De Acción

Vanadyl sulfate exerts its effects by interacting with various enzymes and pathways:

Insulin Mimetic Activity: It enhances insulin sensitivity by activating kinases involved in glycogen synthesis without the necessity of insulin stimulus.

Glucose Control: It improves hepatic and muscle insulin sensitivity, reducing endogenous glucose production and increasing insulin-mediated glucose disposal.

Comparación Con Compuestos Similares

Vanadyl sulfate is unique among vanadium compounds due to its high stability and wide range of applications. Similar compounds include:

- Vanadyl chloride

- Vanadyl nitrate

- Vanadyl acetylacetonate

Compared to these compounds, this compound is more commonly used in laboratory settings due to its stability and ease of preparation .

Propiedades

Key on ui mechanism of action |

Vanadium salts such as vanadyl sulfate (VS), potent inhibitors of protein tyrosine phosphatases, have been shown to mimic, augment, and prolong insulin's action. However, the molecular mechanism of responses to these salts is not clear. In the present studies, we examined if VS-induced effects on insulin action are associated with enhancement or augmentation in the activation state of key components of the insulin signaling pathway. Treatment of insulin receptor-overexpressing cells with insulin or VS resulted in a time-dependent transient increase in phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK 1/2) that peaked at about 5 min, then declined rapidly to about baseline within 30 min. However, when the cells were treated with VS before stimulation with insulin, sustained ERK 1/2 phosphorylation and activation were observed well beyond 60 min. VS treatment also prolonged the insulin-stimulated activation of phosphatidylinositol 3-kinase (PI3-K), which was associated with sustained interaction between insulin receptor substrate-1 (IRS-1) and the p(85 alpha) subunit of phosphatidylinositol 3-kinase (PI3-K) in response to insulin. These data indicate that prolongation of insulin-stimulated ERK 1/2 and PI3-K activation by VS is due to a more stable complex formation of IRS-1 with the p(85 alpha) subunit which may, in turn, be responsible for its ability to enhance and extend the biological effects of insulin. |

|---|---|

Número CAS |

27774-13-6 |

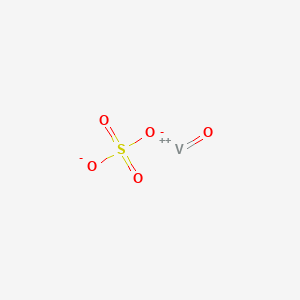

Fórmula molecular |

O5SV |

Peso molecular |

163.01 g/mol |

Nombre IUPAC |

oxygen(2-);vanadium(4+);sulfate |

InChI |

InChI=1S/H2O4S.O.V/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;-2;+4/p-2 |

Clave InChI |

RBFRVUKIVGOWND-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)[O-].O=[V+2] |

SMILES canónico |

[O-2].[O-]S(=O)(=O)[O-].[V+4] |

Densidad |

Density: 2.06 at 20 °C, in comparison to water at 4 °C /Vanadyl sulfate pentahydrate/ |

melting_point |

MP: decomposes at 265 °C /Vanadyl sulfate dihydrate/ |

Key on ui other cas no. |

16229-43-9 27774-13-6 |

Descripción física |

Vanadyl sulfate appears as a blue crystalline solid. Very soluble in water. Denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Dry Powder; Liquid Light blue crystals; Soluble in water; [MSDSonline] |

Pictogramas |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Vida útil |

Stable under recommended storage conditions. /Vanadium(IV) oxide sulfate hydrate/ |

Solubilidad |

Solubility: In water, 467 g/L at 20 °C (pH 0.81-1.07) /Vanadyl sulfate pentahydrate/ Soluble in wate |

Sinónimos |

oxosulfatovanadium(IV) vanadyl sulfate VOSO4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does vanadyl sulfate exert its insulin-mimetic effects?

A1: this compound acts as a protein tyrosine phosphatase (PTPase) inhibitor. [, ] By inhibiting PTPases, this compound enhances tyrosine phosphorylation of insulin receptors and downstream signaling molecules like insulin receptor substrate-1 (IRS-1). [, ] This leads to increased glucose uptake, glycogen synthesis, and suppression of hepatic glucose production. [, , ]

Q2: Does this compound affect lipid metabolism?

A2: Yes, studies show that this compound can reduce plasma triglycerides and free fatty acid levels in diabetic animal models. [, ] This effect is attributed to its antilipolytic action, particularly through the inhibition of catecholamine-induced lipolysis in adipocytes. []

Q3: Does this compound impact pancreatic β-cell function?

A3: Research suggests that this compound can increase pancreatic β-cell proliferation in diabetic mice. [] This effect is potentially linked to the stimulation of telomerase activity in these cells. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound exists in various hydrated forms. The most common form is this compound trihydrate with the molecular formula VOSO4·3H2O and a molecular weight of 216.99 g/mol.

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Yes, techniques like Fourier transform infrared spectroscopy (FT-IR) [], electron spin resonance (ESR) [], and UV-Visible spectrophotometry [] have been used to characterize the structure and properties of this compound and its complexes.

Q6: How does this compound perform as an electrolyte in vanadium redox flow batteries?

A6: this compound is a key component in vanadium redox flow batteries. The purity of this compound significantly influences battery performance. High-purity this compound, with minimal impurities like iron and aluminum, is crucial for optimal battery efficiency and lifespan. [, , ]

Q7: Does this compound exhibit any catalytic properties?

A7: While not extensively explored as a catalyst, this compound's role in redox reactions within vanadium redox flow batteries highlights its potential for catalytic applications. Further research is needed to explore its catalytic activity in other chemical reactions.

Q8: Have computational methods been applied to study this compound?

A8: While computational studies specifically focusing on this compound are limited in the provided research, computational chemistry techniques like molecular modeling and simulations could be employed to gain further insights into its interactions with biological targets and optimize its properties for improved efficacy and safety.

Q9: How does the organic complexation of vanadium, such as in bis(maltolato)oxovanadium(IV) (BMOV), affect its antidiabetic activity compared to this compound?

A9: BMOV, an organic vanadium complex, has demonstrated greater potency in lowering plasma glucose levels compared to this compound. [] This suggests that organic chelation may enhance vanadium uptake into target tissues, potentially influencing its efficacy.

Q10: How can the bioavailability of this compound be enhanced for oral administration?

A10: Developing enteric-coated capsules containing this compound has shown to improve its bioavailability compared to solutions. [] This approach aims to protect the compound from degradation in the stomach and enhance its absorption in the intestines.

Q11: What are the regulatory considerations for using this compound in pharmaceutical applications?

A11: Specific SHE regulations governing this compound usage in pharmaceuticals would fall under the purview of relevant regulatory bodies like the FDA in the United States or the EMA in Europe.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: Studies show that this compound is absorbed after oral administration, with varying tissue accumulation patterns. [, ] The kidneys tend to accumulate the highest vanadium levels. [, ] Elimination appears to occur primarily through urine, although further research is needed to fully elucidate its metabolic fate. []

Q13: Does the route of administration influence the efficacy and pharmacokinetics of this compound?

A13: Yes, studies indicate differences in the glucose-lowering effect of this compound depending on the administration route. Oral gavage administration showed less efficacy in normalizing blood glucose compared to administration via drinking water. [] This highlights the importance of optimizing the route of administration for desired therapeutic outcomes.

Q14: What in vitro models have been used to investigate the effects of this compound?

A14: Researchers have utilized isolated rat adipocytes to study the antilipolytic effects of this compound. [] Additionally, human Chang liver cells have been employed to investigate its reactive oxygen species (ROS) scavenging properties and impact on glutathione synthesis. [, ]

Q15: What animal models are commonly used to study this compound in the context of diabetes?

A15: Streptozotocin (STZ)-induced diabetic rats are frequently employed to evaluate the antidiabetic effects of this compound. [, , , , , , , , ] This model helps to understand its impact on glucose control, lipid metabolism, and potential protective effects on organs like the aorta. []

Q16: Have there been any clinical trials investigating the efficacy of this compound in humans with diabetes?

A16: Yes, several small clinical trials have investigated the efficacy of this compound in patients with type 2 diabetes. [, , ] These studies have shown mixed results, with some demonstrating improvements in glycemic control and insulin sensitivity while others showed limited effects.

Q17: Is there evidence of resistance development to this compound?

A17: The available research does not provide specific information about resistance mechanisms to this compound. Further investigations are needed to determine if and how resistance might emerge with prolonged exposure.

Q18: What are the potential toxic effects of this compound?

A18: While this compound shows promise as a therapeutic agent, it's crucial to acknowledge its potential toxicity. Studies have reported gastrointestinal intolerance as a common side effect, especially at higher doses. [] Long-term exposure to high levels of vanadium has been associated with adverse effects in animal studies, warranting careful consideration of its safety profile. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.